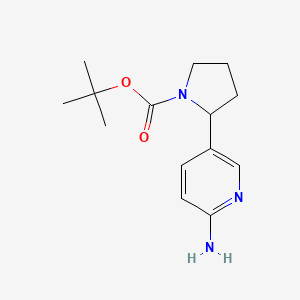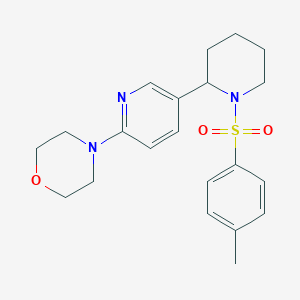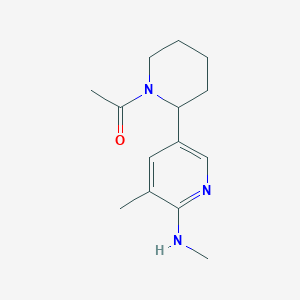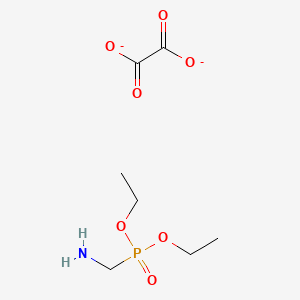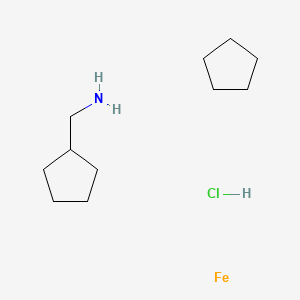
(Aminomethyl)-ferrocene HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Aminomethyl)-ferrocene HCl is an organometallic compound that features a ferrocene moiety bonded to an aminomethyl group, with the hydrochloride salt form enhancing its solubility in water Ferrocene itself is a well-known metallocene consisting of two cyclopentadienyl rings bound to a central iron atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Aminomethyl)-ferrocene HCl typically involves the Mannich reaction, where ferrocene reacts with formaldehyde and a secondary amine, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
Reagents: Ferrocene, formaldehyde, secondary amine (e.g., dimethylamine), hydrochloric acid.
Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (Aminomethyl)-ferrocene HCl undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion using oxidizing agents like ferric chloride.
Reduction: The aminomethyl group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Ferric chloride in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles (e.g., halides, thiols) in polar solvents.
Major Products:
Oxidation: Ferrocenium ion derivatives.
Reduction: Primary amine derivatives.
Substitution: Substituted ferrocene derivatives with different functional groups replacing the aminomethyl group.
Scientific Research Applications
(Aminomethyl)-ferrocene HCl has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex organometallic compounds.
Biology: Investigated for its potential as a bioactive molecule due to the ferrocene moiety’s ability to interact with biological systems.
Medicine: Explored for its potential use in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the development of materials with unique electronic and magnetic properties, such as ferrocene-based polymers and catalysts.
Mechanism of Action
The mechanism by which (Aminomethyl)-ferrocene HCl exerts its effects depends on the specific application. In biological systems, the ferrocene moiety can interact with cellular components, potentially disrupting cellular processes or enhancing the activity of certain enzymes. The aminomethyl group can facilitate binding to biological targets, enhancing the compound’s efficacy. The exact molecular targets and pathways involved vary depending on the specific context of use.
Comparison with Similar Compounds
(Methyl)-ferrocene: Lacks the amino group, resulting in different reactivity and applications.
(Hydroxymethyl)-ferrocene: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and uses.
(Carboxymethyl)-ferrocene:
Uniqueness: (Aminomethyl)-ferrocene HCl is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological molecules or other chemical entities.
Properties
CAS No. |
12261-29-9 |
|---|---|
Molecular Formula |
C11H24ClFeN |
Molecular Weight |
261.61 g/mol |
IUPAC Name |
cyclopentane;cyclopentylmethanamine;iron;hydrochloride |
InChI |
InChI=1S/C6H13N.C5H10.ClH.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;;/h6H,1-5,7H2;1-5H2;1H; |
InChI Key |
CIOJWQZLSGXGDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC1.C1CCC(C1)CN.Cl.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B11820890.png)
![rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B11820894.png)
![Methyl 2-[methoxy(methoxycarbonyl)amino]acetate](/img/structure/B11820901.png)

![1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11820918.png)


![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)
